molecular formula C8H10N2O2S B1313110 Ethyl 2-(methylthio)pyrimidine-5-carboxylate CAS No. 73781-88-1

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1313110
CAS RN: 73781-88-1
M. Wt: 198.24 g/mol
InChI Key: LVNRRUKCFUSBDL-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 73781-88-1 and a molecular weight of 198.25 . It is a solid substance and its linear formula is C8H10N2O2S .


Physical And Chemical Properties Analysis

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a solid substance . It has a molecular weight of 198.25 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of Pyrimidinopyridones

    • Field : Organic Chemistry
    • Application : Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate was used in the synthesis of pyrimidinopyridones .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesis resulted in potential inhibitors of the FMS tyrosine kinase .
  • Action of Amines and Hydrazine

    • Field : Pyrimidine Research
    • Application : The action of amines and hydrazine on ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate was studied .
    • Method : The specific method of application is not provided in the source .
    • Results : The results of the study are not provided in the source .
  • Synthesis of Dihydropyrrolopyrimidine-Selective JAK2 Inhibitors
    • Field : Medicinal Chemistry
    • Application : Ethyl [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate, a similar compound, is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesis resulted in potential inhibitors of the JAK2 kinase .
  • Synthesis of Bioactive Molecules
    • Field : Medicinal Chemistry
    • Application : Pyrimidine and its derivatives constitute an essential set of scaffolds for the synthesis of potential new bioactive molecules possessing a wide range of biological activities that include antiviral, anticancer, antioxidant, antimicrobial, anti-Alzheimer, anti-inflammatory, and neuroprotective properties .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesis resulted in potential bioactive molecules with a wide range of biological activities .

Safety And Hazards

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled . Therefore, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

ethyl 2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13-2)10-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNRRUKCFUSBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439953
Record name Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

CAS RN

73781-88-1
Record name Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (5.00 g, 21.5 mmol) was dissolved in ethanol (72 mL) and water (14 mL), and zinc powder (14.0 g, 214 mmol) was added to the solution. Then, the mixture was added with acetic acid (2.95 mL, 51.5 mmol) in three portions, followed by stirring at room temperature for 2 hours. After removing the insoluble material by filtration, the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform, and the organic layer was separated from the aqueous layer. The organic layer was sequentially washed with water and saturated brine, and dried over anhydrous magnesium sulfate, then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:20) to obtain ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.54 g, 36%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Name
Quantity
14 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 4-chloro-2-methylthio-5-pyrimidine carboxylate (12.5 g, 53.88 mmol) and Zn powder (14.1 g, 215.52 mmol) were combined and benzene (60 ml) and 3M NH4Cl (140 ml) were added. The suspension was stirred vigorously and heated to 80° C. for 30 h. The reaction mixture was filtered through celite and washed with EtOAc (200 ml). The filtrate was concentrated in vacuo to about 50 ml and then partitioned between H2O (400 ml) and EtOAc (400 ml). The aqueous layer was further extracted with EtOAc (250 ml). The combined organic layers were dried (MgSO4) and concentrated in vacuo to a dark oil. This was purified by column chromatography eluting with neat heptane followed by 1:1:1 heptane/CH2Cl2/Et2O and finally 2:2:0.5 heptane/CH2Cl2/Et2O. The title compound was obtained as a colourless oil (13 g, 61%). m/z 199 [M+H]+, 1H NMR (300 MHz, d6-DMSO) δ: 1.30 (3H, t), 2.60 (3H, s), 4.35 (2H, q), 9.0 (2H, s).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Citations

For This Compound
5
Citations
L Yu-Xiu, C Ming-Bo, Z Qi-Qi… - Journal of Chemical …, 2007 - journals.sagepub.com
The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH 4 afforded ethyl 2-methylthio-(or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product. …
Number of citations: 1 journals.sagepub.com
VG DeVries, EE Largis, TG Miner… - Journal of medicinal …, 1983 - ACS Publications
Potential Antiatherosclerotic Agents. 4. 1 Acid Analogues of Cetaben 9027-63-8; 4-(2, 2, 2-trifluoro-jV-hexadecylacetamido) benzoic acid, 69876-91-1; N-hydroxysuccinimide, 6066-82-6…
Number of citations: 25 pubs.acs.org
D Moffat, S Patel, F Day, A Belfield… - Journal of medicinal …, 2010 - ACS Publications
A novel series of HDAC inhibitors demonstrating class I subtype selectivity and good oral bioavailability is described. The compounds are potent enzyme inhibitors (IC 50 values less …
Number of citations: 96 pubs.acs.org
JD Albright, VG DeVries, MT Du, EE Largis… - Journal of medicinal …, 1983 - ACS Publications
The synthesis of a series of analogues in which the carboxylicacid group of cetaben is replaced by carboxylate ester, carboxamide, or a variety of other substituent groups is described. …
Number of citations: 25 pubs.acs.org
JL Díaz, F Cuevas, G Pazos… - Journal of Medicinal …, 2021 - ACS Publications
The synthesis and pharmacological activity of a new series of bicyclic diazepinones with dual activity toward the α2δ-1 subunit of voltage-gated calcium channels (Ca v α2δ-1) and the …
Number of citations: 5 pubs.acs.org

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